

AV123 RIPK1 inhibitor mechanism of action

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An In-depth Technical Guide to the Mechanism of Action of AV123, a RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

AV123 is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of programmed cell death and inflammation. Identified as a non-cytotoxic agent, **AV123** selectively blocks the necroptotic pathway induced by tumor necrosis factor-alpha (TNF-α) without affecting apoptotic cell death.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of **AV123**, including its biochemical activity, cellular effects, and the underlying signaling pathways. The information is compiled from available preclinical data, with a focus on quantitative metrics and experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data for the biological activity of AV123.

Table 1: In Vitro Inhibitory Activity of AV123

Target	Assay Type	IC50 (μM)
RIPK1	Biochemical	12.12[1][2]

Table 2: Cellular Activity of AV123



Cell Line	Assay	EC50 (μM)	Effect
FADD-deficient Jurkat cells	TNF-α-induced Necroptosis	1.7[1][2]	Dose-dependent inhibition of necroptosis[1][2]
RPE-1 cells	Cytotoxicity	>50	No toxicity observed[1][2]

Table 3: Kinase Selectivity Profile of AV123

Kinase	IC50 (μM)
CDK9/CyclinT	0.48[2]
CLK1 (Mus musculus)	0.80[2]
DYRK1A (Rattus norvegicus)	1.80[2]
CDK2/CyclinA	>10[2]
CDK5/p25	>10[2]
HASPIN	>10[2]
Pim1	>10[2]
CK1ε	>10[2]
JAK3	>10[2]
ABL1	>10[2]
RIPK3	>10[2]
AURKB	>10[2]

Mechanism of Action

AV123 exerts its biological effect through direct inhibition of the kinase activity of RIPK1. RIPK1 is a serine/threonine kinase that plays a dual role in TNF- α signaling. In its scaffold function, it promotes cell survival and inflammation through the activation of NF- κ B. However, upon

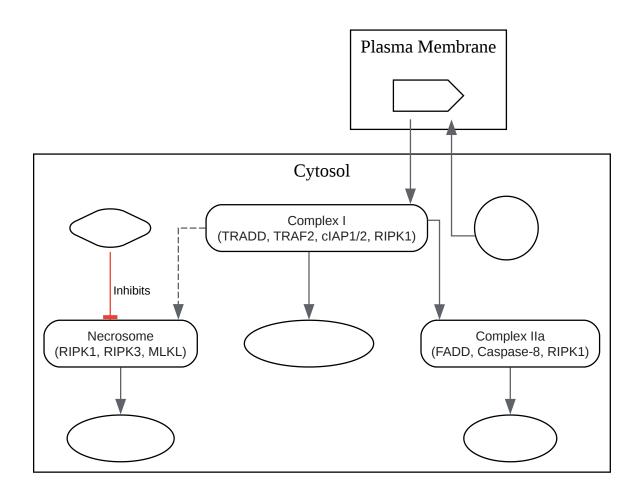


specific cellular signals, such as the inhibition of caspase-8, RIPK1's kinase activity is engaged, leading to the assembly of the necrosome and execution of necroptotic cell death.

AV123 specifically targets the kinase function of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis. By inhibiting RIPK1-mediated phosphorylation of downstream substrates, **AV123** effectively blocks the formation of the active necrosome complex, which also includes RIPK3 and MLKL. This selective inhibition of the necroptotic pathway, while leaving the apoptotic pathway intact, makes **AV123** a valuable tool for studying the specific roles of necroptosis in various pathological conditions.

Signaling Pathway

The following diagram illustrates the TNF- α -induced necroptosis pathway and the point of intervention by **AV123**.



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Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize **AV123**, based on the available literature. For complete details, please refer to Benchekroun M, et al. Eur J Med Chem. 2020 Sep 1;201:112337.

RIPK1 Kinase Assay

- Objective: To determine the in vitro inhibitory activity of AV123 against RIPK1 kinase.
- Methodology: A biochemical kinase assay was likely employed, such as an ADP-Glo™
 Kinase Assay. Recombinant human RIPK1 enzyme would be incubated with a generic
 substrate (e.g., myelin basic protein) and ATP in the presence of varying concentrations of
 AV123. The amount of ADP produced, which is proportional to the kinase activity, would be
 measured by luminescence. The IC50 value is then calculated from the dose-response
 curve.

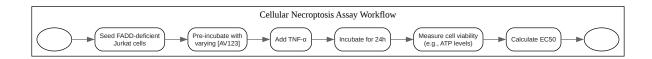
Cellular Necroptosis Assay

- Objective: To assess the ability of AV123 to inhibit TNF-α-induced necroptosis in a cellular context.
- Cell Line: FADD-deficient Jurkat T cells. These cells are deficient in a key apoptotic protein and are therefore a well-established model for studying necroptosis.
- · Methodology:
 - Cells are seeded in multi-well plates.
 - Cells are pre-incubated with a dilution series of AV123 for a specified period.
 - Necroptosis is induced by the addition of TNF-α.
 - After an incubation period (e.g., 24 hours), cell viability is measured using a standard assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.



• The EC50 value is determined by plotting cell viability against the concentration of AV123.

Experimental Workflow Diagram



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Caption: Workflow for assessing the inhibition of necroptosis by AV123.

Cytotoxicity Assay

- Objective: To evaluate the general cytotoxicity of AV123.
- Cell Line: RPE-1 (retinal pigment epithelial) cells, a non-cancerous human cell line.
- Methodology:
 - RPE-1 cells are cultured in multi-well plates.
 - Cells are treated with a range of concentrations of AV123.
 - After a defined exposure time (e.g., 24 hours), cell viability is assessed using an appropriate method, such as the MTS or MTT assay.
 - The percentage of viable cells is plotted against the AV123 concentration to determine if the compound exhibits cytotoxic effects at the tested concentrations.

Conclusion

AV123 is a valuable research tool for investigating the role of RIPK1-mediated necroptosis in health and disease. Its selective, non-cytotoxic inhibition of necroptosis provides a clear mechanism of action. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals interested in the



therapeutic potential of targeting RIPK1. Further in vivo studies would be necessary to fully elucidate the pharmacological profile and therapeutic efficacy of **AV123**.

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References

- 1. Discovery of simplified benzazole fragments derived from the marine benzosceptrin B as necroptosis inhibitors involving the receptor interacting protein Kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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